molecular formula C12H12ClNOS B2691440 4H-Thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride CAS No. 1310423-60-9

4H-Thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride

Cat. No. B2691440
CAS RN: 1310423-60-9
M. Wt: 253.74
InChI Key: WNNMRPAMGUCEPK-UHFFFAOYSA-N
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Description

4H-Thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride is a derivative of 4H-chromene , an important class of heterocyclic compounds with versatile biological profiles . It has a simple structure and mild adverse effects .


Synthesis Analysis

The synthesis of 4H-Thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride involves several steps. The palladium-catalyzed intramolecular cyclization of 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes yields 4H-thieno[3,2-c]chromene-2-carbaldehydes . The iodination of 4-chloromethylthiophene-2-carbaldehyde by N-iodosuccinimide under solvent-free conditions gives 4-chloromethyl-5-iodothiophene-2-carbaldehyde .


Molecular Structure Analysis

The molecular structure of 4H-Thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride is based on the 4H-chromene scaffold . This scaffold is a bicyclic oxygen heterocycle containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name of 2H- and 4H-chromene depends on the arrangement of sp3 carbon associated with the ring oxygen .


Chemical Reactions Analysis

The chemical reactions involving 4H-Thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride include electrophilic substitution at the С-8 atom and oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in methanol . These reactions lead to the formation of 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde .

Scientific Research Applications

Antiulcer Activity

The compound 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde , derived from 4H-Thieno[2,3-c]chromen-4-ylmethanamine, exhibits high antiulcer activity . This property makes it relevant for research related to gastrointestinal health and the treatment of ulcers.

Anti-Inflammatory Applications

Derivatives of 4H-Thieno[2,3-c]chromen-4-ylmethanamine have demonstrated significant anti-inflammatory effects . Researchers have explored their potential in managing inflammatory conditions, which could be valuable for developing therapeutic interventions.

Antiallergic Properties

Some derivatives of this compound also possess antiallergic activity . Investigating their mechanisms of action and potential clinical applications could contribute to allergy management.

Analgesic Effects

Certain derivatives exhibit analgesic properties . Understanding their interactions with pain pathways may lead to novel pain-relief strategies.

Antiparkinsonian Potential

Studies have identified derivatives with antiparkinsonian activity . Further research could explore their impact on neurodegenerative diseases like Parkinson’s.

Antibacterial and Antifungal Applications

Derivatives of 4H-Thieno[2,3-c]chromen-4-ylmethanamine have demonstrated antibacterial and antifungal effects . Investigating their mechanisms and potential clinical use in combating infections is crucial.

Mechanism of Action

While the specific mechanism of action for 4H-Thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride is not mentioned in the retrieved papers, 4H-chromene derivatives are known to exhibit various biological activities . These include anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .

Future Directions

The future directions for research on 4H-Thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride could involve further exploration of its biological activities and potential therapeutic applications. Given the diverse biological activities of 4H-chromene derivatives , this compound may hold promise for the development of new drugs for various health conditions.

properties

IUPAC Name

4H-thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS.ClH/c13-7-11-12-9(5-6-15-12)8-3-1-2-4-10(8)14-11;/h1-6,11H,7,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNMRPAMGUCEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(O2)CN)SC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-Thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride

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